3-Oxo-3-(thiophen-3-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(thiophen-3-YL)propanal is an organic compound that features a thiophene ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(thiophen-3-YL)propanal can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with a suitable reagent to introduce the oxo group at the 3-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(thiophen-3-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Oxo-3-(thiophen-3-YL)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(thiophen-3-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(thiophen-2-YL)propanal
- 3-Oxo-3-(thiophen-4-YL)propanal
- 3-Oxo-3-(furan-3-YL)propanal
- 3-Oxo-3-(pyrrole-3-YL)propanal
Uniqueness
3-Oxo-3-(thiophen-3-YL)propanal is unique due to the specific positioning of the oxo group and the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6O2S |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-oxo-3-thiophen-3-ylpropanal |
InChI |
InChI=1S/C7H6O2S/c8-3-1-7(9)6-2-4-10-5-6/h2-5H,1H2 |
InChI Key |
IUFAGWLKBSDNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.